

Spectroscopic Profile of 2,4-Dimethoxyphenyl

Acetate: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dimethoxyphenyl acetate

Cat. No.: B15399497

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2,4-dimethoxyphenyl acetate**, a compound of interest in various research and development sectors. This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of **2,4-dimethoxyphenyl acetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.05	d	1H	Ar-H
6.55	d	1H	Ar-H
6.45	dd	1H	Ar-H
3.85	S	3H	OCH ₃
3.80	S	3H	OCH ₃
2.30	S	3H	COCH₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
169.5	C=O (ester)
161.0	Ar-C
150.5	Ar-C
139.0	Ar-C
121.0	Ar-CH
105.0	Ar-CH
99.0	Ar-CH
56.0	OCH₃
55.5	OCH₃
21.0	COCH₃

Infrared (IR) Spectroscopy



Wavenumber (cm ⁻¹)	Intensity	Assignment
2950-2840	Medium	C-H stretch (alkane)
1765	Strong	C=O stretch (ester)
1610, 1500	Medium-Strong	C=C stretch (aromatic)
1215	Strong	C-O stretch (ester)
1150-1020	Strong	C-O stretch (ether)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
196	40	[M]+
154	100	[M - CH ₂ CO] ⁺
139	80	[M - CH ₂ CO - CH ₃]+
111	30	[M - CH ₂ CO - CH ₃ - CO] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a Bruker Avance 400 MHz spectrometer. The sample of **2,4-dimethoxyphenyl acetate** was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). For ¹H NMR, the residual solvent peak of CDCl₃ at 7.26 ppm was used for calibration. For ¹³C NMR, the solvent peak at 77.16 ppm was used as the reference.

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. A small amount of the neat **2,4-dimethoxyphenyl acetate** was placed on the diamond crystal of the



attenuated total reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

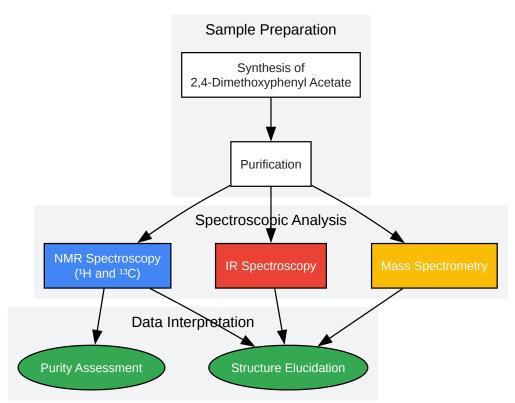
Mass Spectrometry (MS)

Mass spectrometry was performed on a Thermo Scientific ISQ EC single quadrupole mass spectrometer with electron ionization (EI) at 70 eV. The sample was introduced via direct infusion. The mass spectrum was recorded over a mass-to-charge (m/z) ratio range of 50-500. The primary fragmentation pattern observed is the loss of a ketene molecule (CH₂CO) from the molecular ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **2,4-dimethoxyphenyl acetate**.





Spectroscopic Analysis Workflow of 2,4-Dimethoxyphenyl Acetate

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Spectroscopic analysis workflow.

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